molecular formula C21H15F2N3OS B4351587 5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4351587
M. Wt: 395.4 g/mol
InChI Key: SZTDUYMJXIEBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a difluoromethyl group, a mercapto group, and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired pyrido[2,3-d]pyrimidine derivatives with good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

    Cyclization: Cyclization reactions can be facilitated by using strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Substitution: Halogenated or nitro-substituted derivatives.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Agrochemicals: The compound has shown promise as a fungicide and acaricide.

    Biological Research: It is used in studies to understand its interaction with various biological targets and pathways.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In the case of its fungicidal activity, it acts as a mitochondrial complex I electron transport inhibitor . This disrupts the electron transport chain, leading to the inhibition of fungal growth. The compound’s unique structure allows it to bind effectively to its target sites, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of the difluoromethyl and mercapto groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3OS/c1-12-6-5-9-14(10-12)26-19-17(20(27)25-21(26)28)15(18(22)23)11-16(24-19)13-7-3-2-4-8-13/h2-11,18H,1H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTDUYMJXIEBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
5-(difluoromethyl)-1-(3-methylphenyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.